6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with the molecular formula C23H23N5O3. This compound is known for its unique structure, which includes a dipyrido[1,2-a:2,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The starting materials typically include 4-methoxyphenyl ethylamine and various pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the dipyrido[1,2-a:2,3-d]pyrimidine core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is also common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its unique dipyrido[1,2-a:2,3-d]pyrimidine core and the specific functional groups attached to it. These structural features contribute to its distinct chemical and biological properties .
Properties
CAS No. |
858756-83-9 |
---|---|
Molecular Formula |
C23H23N5O3 |
Molecular Weight |
417.5g/mol |
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-14-5-4-11-28-20(14)26-21-18(23(28)30)13-17(22(29)25-2)19(24)27(21)12-10-15-6-8-16(31-3)9-7-15/h4-9,11,13,24H,10,12H2,1-3H3,(H,25,29) |
InChI Key |
XQRYGZIQFNKWGE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NC |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NC |
Origin of Product |
United States |
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